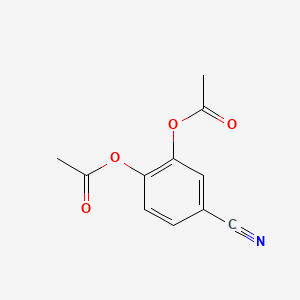

3,4-Diacetoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,4 Diacetoxybenzonitrile

Classical Preparation Routes and Improvements

The traditional synthesis of 3,4-Diacetoxybenzonitrile has primarily relied on well-established, multi-step chemical transformations. These routes are valued for their use of readily available starting materials and predictable reaction mechanisms.

Synthesis via Aldoxime Dehydration

The conversion of an aldehyde to a nitrile through an aldoxime intermediate is a fundamental transformation in organic synthesis. nih.govnih.gov This methodology can be applied to the synthesis of the benzonitrile (B105546) framework. The general pathway involves two key steps: the formation of an aldoxime from a corresponding aldehyde and its subsequent dehydration to yield the nitrile. beilstein-journals.org

For the synthesis of this compound, the logical precursor would be 3,4-diacetoxybenzaldehyde. This aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a mild base to form 3,4-diacetoxybenzaldoxime. The critical step is the dehydration of this aldoxime. A variety of reagents have been developed for this purpose, ranging from strong dehydrating agents to milder, more selective systems. vanderbilt.edu For instance, reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and tosyl chloride (TsCl) in pyridine (B92270) are effective. vanderbilt.edu More modern and milder conditions involve the use of reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The choice of dehydrating agent is crucial for achieving high yields and avoiding potential side reactions, especially with the sensitive acetate (B1210297) groups.

An alternative sequence involves starting with 3,4-dihydroxybenzaldehyde, converting it to 3,4-dihydroxybenzaldoxime, followed by dehydration to 3,4-dihydroxybenzonitrile (B93048), and a final diacetylation step. This route may be advantageous if the acetate groups are not stable under the chosen dehydration conditions.

Table 1: Selected Reagents for Aldoxime Dehydration This table presents a selection of reagents used for the dehydration of aldoximes to nitriles, a key step in one potential synthetic route to the benzonitrile core.

| Reagent System | Typical Conditions | Reference |

| P₂O₅ | Heating | vanderbilt.edu |

| SOCl₂ | Reflux | vanderbilt.edu |

| TsCl, Pyridine | 0 °C to room temperature | vanderbilt.edu |

| BOP, DBU | CH₂Cl₂, THF, or DMF | nih.gov |

| N-Chlorosuccinimide, Pyridine | Dichloromethane | nih.gov |

Approaches from Hydroxybenzonitrile Precursors

The most direct and widely used method for preparing this compound is through the acetylation of a readily available precursor, 3,4-dihydroxybenzonitrile (also known as protocatechuonitrile). sigmaaldrich.com This starting material is a catechol derivative containing a nitrile functional group.

The synthesis involves the esterification of the two phenolic hydroxyl groups with an acetylating agent. The reaction is typically carried out by treating 3,4-dihydroxybenzonitrile with either acetic anhydride (B1165640) or acetyl chloride. mit.edu A base is generally required to facilitate the reaction, acting as a catalyst and a scavenger for the acidic byproduct (acetic acid or hydrochloric acid). Common bases used for this purpose include pyridine, triethylamine (B128534), or inorganic bases like potassium carbonate. mit.edu The reaction is usually performed in an appropriate solvent at temperatures ranging from 0 °C to reflux, depending on the reactivity of the chosen reagents. This approach is often preferred due to its high efficiency, atom economy, and the commercial availability of the 3,4-dihydroxybenzonitrile precursor. sigmaaldrich.comgoogle.com

Modern Synthetic Techniques

Advances in synthetic methodology have provided more sophisticated tools for constructing complex molecules like this compound, focusing on efficiency and functional group compatibility.

Functional Group Interconversions Leading to the Diacetoxybenzonitrile Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic transformation of one functional group into another. fiveable.mesolubilityofthings.com The synthesis of this compound can be envisioned through various FGI pathways. For instance, the nitrile group can be introduced onto a pre-existing benzene (B151609) ring containing the diacetoxy functionality. One classical FGI approach is the Sandmeyer reaction, where an aniline (B41778) derivative (e.g., 3,4-diacetoxyaniline) is converted to a diazonium salt, which is then displaced by a cyanide nucleophile.

Another FGI strategy involves the nucleophilic substitution of a suitable leaving group on the aromatic ring. ub.edu A precursor such as 3,4-diacetoxy-1-halobenzene (where the halogen is bromine or iodine) could potentially undergo a cyanation reaction using a cyanide source like copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cross-coupling reactions. Similarly, the conversion of an alcohol to a sulfonate ester (like a tosylate or mesylate) creates an excellent leaving group that can be displaced by a cyanide anion. vanderbilt.edu These methods provide alternative routes when direct precursor availability is limited or when specific regiochemical outcomes are desired.

Targeted Acetylation Strategies for Catechol Derivatives

The acetylation of the catechol moiety within 3,4-dihydroxybenzonitrile is the key transformation in the most common synthetic route. Catechols present a specific challenge due to the presence of two adjacent hydroxyl groups. A successful strategy must ensure complete diacetylation while avoiding the formation of mono-acetylated intermediates or other side products.

The choice of acetylating agent and reaction conditions is paramount. Acetic anhydride is a common and effective reagent, often used in conjunction with a base catalyst like pyridine or a solid base like potassium carbonate. mit.edu The use of acetyl chloride provides higher reactivity but also generates corrosive HCl, necessitating the use of a stoichiometric amount of a non-nucleophilic base like triethylamine. To achieve selective and complete acetylation, reaction parameters such as temperature and reaction time must be carefully controlled. Milder, more targeted approaches may employ specific catalysts to promote the acylation under gentle conditions, preserving the integrity of the nitrile group and the aromatic ring.

Table 2: Acetylation Conditions for Phenolic Hydroxyl Groups This table outlines common reagent systems for the acetylation of phenols, a reaction central to the synthesis of this compound from its dihydroxy precursor.

| Acetylating Agent | Base / Catalyst | Typical Solvent | Reference |

| Acetic Anhydride | Pyridine | Pyridine or CH₂Cl₂ | mit.edu |

| Acetic Anhydride | K₂CO₃ | Acetone (B3395972) or DMF | mit.edu |

| Acetyl Chloride | Triethylamine (Et₃N) | CH₂Cl₂ or THF | mit.edu |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield, purity, and process efficiency, particularly for larger-scale preparations. The primary focus of optimization is typically on the direct acetylation of 3,4-dihydroxybenzonitrile, as it is the most convergent and efficient route.

Key parameters for optimization include:

Stoichiometry: The molar ratio of the acetylating agent (acetic anhydride or acetyl chloride) and the base to the 3,4-dihydroxybenzonitrile substrate is critical. Using a slight excess of the acetylating agent and base can drive the reaction to completion, ensuring full diacetylation and minimizing the presence of mono-acetylated impurities.

Temperature and Reaction Time: The reaction temperature influences the rate of acetylation. While higher temperatures can speed up the reaction, they may also promote side reactions or decomposition. Optimization involves finding the ideal temperature profile—for example, initial cooling to control the exothermic reaction followed by warming to ensure completion. The reaction time is monitored (e.g., by TLC or HPLC) to determine the point of maximum product formation.

Solvent Choice: The solvent must dissolve the reactants and be inert under the reaction conditions. For pyridine-catalyzed reactions, pyridine itself can serve as the solvent. In other cases, aprotic solvents like dichloromethane, tetrahydrofuran (B95107), or acetone are suitable. The choice of solvent can affect reaction rates and the ease of product isolation.

Work-up and Purification: A well-designed work-up procedure is essential to remove excess reagents and byproducts. This typically involves quenching the reaction, followed by extraction and washing. The final purification is usually achieved by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexanes), which is optimized to provide high purity and recovery of the this compound product.

Through careful control of these variables, the synthesis can be refined to consistently produce this compound in high yield and quality.

Solvent Effects in Synthesis

The selection of a solvent is a critical parameter in the synthesis of this compound. The solvent's primary roles are to dissolve the reactants, facilitate their interaction, and in some cases, participate in the reaction mechanism. The polarity of the solvent can significantly impact the reaction's progress.

In the synthesis of the precursor, 3,4-dihydroxybenzonitrile, from vanillin (B372448), polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are utilized. For instance, the reaction of vanillin with hydroxylamine hydrochloride to form the nitrile precursor can be carried out in DMF, with yields of the subsequent 3,4-dihydroxybenzonitrile reaching up to 83.55%. Another example shows the preparation of 3-ethoxy-4-hydroxy benzonitrile from 3-ethoxy-4-hydroxybenzoaldehyde with a 95% yield, although the specific solvent for this step is not detailed.

The polarity of the solvent can also affect the spectroscopic properties of related compounds, indicating that solvent-solute interactions play a significant role. For example, studies on other phenolic compounds have shown that solvent polarity can influence reaction rates and product distribution.

Table 1: Solvent Usage in the Synthesis of 3,4-dihydroxybenzonitrile and Related Acetylations

| Precursor/Reactant | Solvent | Reagents | Product | Yield |

| Vanillin | N,N-Dimethylformamide (DMF) | Hydroxylamine hydrochloride, Aluminum trichloride (B1173362) | 3,4-dihydroxybenzonitrile | 83.55% |

| Vanillin | Dimethyl sulfoxide (DMSO) | Hydroxylamine hydrochloride | Vanillin nitrile | 86.5% |

| Steroid with -OH group | Anhydrous Pyridine | Acetic anhydride | Acetylated steroid | - |

| Sample with -OH group | Chloroform | Acetic anhydride, Acetic acid | Acetylated product | - |

| Thymol | Solvent-free | Acetic anhydride, VOSO₄·5H₂O | Thymyl acetate | up to 97% |

This table is generated based on data from related synthetic procedures due to the absence of a direct comparative study for this compound.

Catalytic Approaches in Acetoxybenzonitrile Formation

Catalysts play a pivotal role in the acetylation of 3,4-dihydroxybenzonitrile, primarily by activating the acylating agent, typically acetic anhydride, and facilitating the nucleophilic attack by the hydroxyl groups.

A widely employed method for the O-acetylation of hydroxyl groups is the use of acetic anhydride in the presence of a basic catalyst like pyridine. Pyridine not only acts as a catalyst but often also as the solvent. It functions by activating the acetic anhydride and neutralizing the acetic acid byproduct formed during the reaction. The general procedure involves dissolving the starting material in pyridine, adding acetic anhydride, and stirring at room temperature until the reaction is complete. For more sterically hindered hydroxyl groups, a more potent catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be used.

Alternatively, solvent-free conditions have been developed for acetylation reactions, offering a more environmentally friendly approach. For example, the acetylation of thymol, a phenol, has been successfully carried out using a stoichiometric amount of acetic anhydride with a small amount of vanadyl sulfate (B86663) (VOSO₄) as a catalyst, achieving yields as high as 97% on a larger scale. This method avoids the use of potentially hazardous solvents and simplifies the work-up procedure.

In the synthesis of the precursor, 3,4-dihydroxybenzonitrile, Lewis acids such as anhydrous aluminum trichloride are used to catalyze the demethylation step when starting from vanillin. This highlights the importance of selecting the appropriate type of catalyst for the specific transformation required.

Table 2: Catalysts in the Acetylation of Phenols and Synthesis of Precursors

| Reactant | Catalyst | Acylating Agent/Reagent | Solvent | Product | Yield |

| Compound with hydroxyl group(s) | Pyridine | Acetic anhydride | Pyridine | Acetylated product | - |

| Steroid with -OH group | Pyridine | Acetic anhydride | Anhydrous Pyridine | Acetylated steroid | - |

| Thymol | Vanadyl sulfate (VOSO₄) | Acetic anhydride | Solvent-free | Thymyl acetate | up to 97% |

| Vanillin nitrile | Aluminum trichloride (Lewis Acid) | - | N,N-Dimethylformamide (DMF) | 3,4-dihydroxybenzonitrile | 83.55% |

This table is generated based on data from related synthetic procedures due to the absence of a direct comparative study for this compound.

Chemical Reactivity and Transformation Studies of 3,4 Diacetoxybenzonitrile

Hydrolytic Reactions of the Acetoxy Groups

The ester linkages of the acetoxy groups are susceptible to hydrolysis, a reaction that can be influenced by several factors and leads to the formation of hydroxylated derivatives.

The hydrolysis of the two acetoxy groups in 3,4-Diacetoxybenzonitrile yields 3,4-dihydroxybenzonitrile (B93048), also known as protocatechuonitrile. This reaction involves the cleavage of the ester bonds, replacing the acetyl groups with hydrogen atoms to form hydroxyl groups. While direct studies on this compound are not prevalent, the hydrolysis of related acetoxybenzonitriles, such as o-acetoxybenzonitrile, has been documented to form the corresponding hydroxybenzonitrile. psu.edu In some cases, selective hydrolysis of one acetoxy group might be possible under carefully controlled conditions, leading to mono-hydroxylated intermediates.

The rate of hydrolysis of the acetoxy groups is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.

Influence of pH: Alkaline conditions typically accelerate the hydrolysis of esters. Studies on related diacetoxybenzenes, such as 1,4-diacetoxybenzene (B1673461), have shown that the rate of alkaline hydrolysis is dependent on the position of the acetoxy group. research-nexus.net The presence of electron-withdrawing groups, like the nitrile group in this compound, is expected to increase the rate of alkaline hydrolysis by making the carbonyl carbon of the ester more electrophilic. In acidic conditions, the hydrolysis rate is also enhanced, but the mechanism differs. The pH-rate profile for the hydrolysis of similar compounds often shows a U-shaped curve, with the minimum rate occurring in the neutral pH range. nih.gov

Influence of Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. Thermodynamic parameters, such as the enthalpy and entropy of activation, have been determined for the alkaline hydrolysis of various acetoxybenzenes and acetoxynaphthalenes, providing insights into the transition state of the reaction. research-nexus.net For instance, the alkaline hydrolysis of 1,4-diacetoxybenzene has been studied in a 50% (v/v) dioxane-water mixture. research-nexus.net

Below is a table summarizing the kinetic data for the alkaline hydrolysis of related acetoxybenzene compounds.

| Compound | Temperature (°C) | Second-order rate constant (l mol⁻¹ s⁻¹) |

| Acetoxybenzene | 30 | 0.023 |

| 1,4-Diacetoxybenzene | 30 | 0.048 |

| Acetoxybenzene | 35 | 0.035 |

| 1,4-Diacetoxybenzene | 35 | 0.073 |

This data is for illustrative purposes and is based on findings for related compounds. research-nexus.net

Nitrile Group Transformations

The nitrile group of this compound is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amidines, and amines.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgbyjus.com This transformation typically proceeds through an amide intermediate. libretexts.orgbyjus.comebsco.com

Under acidic hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid, to form the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com For this compound, this would ideally yield 3,4-diacetoxybenzoic acid. However, the acidic conditions can also promote the hydrolysis of the acetoxy groups, leading to a mixture of products, including 3,4-dihydroxybenzoic acid.

Under alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521). This initially forms the sodium salt of the carboxylic acid and ammonia (B1221849). byjus.com Subsequent acidification is required to obtain the free carboxylic acid. byjus.com Similar to acidic hydrolysis, the basic conditions will also hydrolyze the acetoxy groups.

It is noteworthy that in some cases, the hydrolysis of the nitrile group can be challenging in the presence of other substituents. For example, attempts to hydrolyze the nitrile in 2-nitro-3-methoxy-4-acetoxybenzonitrile to a carboxylic acid were unsuccessful, yielding only the amide. uni.edu Furthermore, in ruthenium-catalyzed hydration of nitriles, 4-acetoxybenzonitrile did not yield the expected amide, likely due to the competing hydrolysis of the ester group. rsc.orgresearchgate.net

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, known as a Pinner salt. wikipedia.orgnih.govd-nb.infojk-sci.com This intermediate can then be reacted with ammonia or an amine to produce an amidine. wikipedia.org

The reactivity of a nitrile in the Pinner reaction is influenced by its electronic properties. Electron-poor nitriles, such as this compound (due to the electron-withdrawing nature of the acetoxy groups), are good electrophiles. wikipedia.org However, they are also poor nucleophiles, which can make the initial protonation step of the Pinner reaction less favorable under strongly acidic conditions. wikipedia.org Consequently, for electron-deficient nitriles, base-catalyzed methods might be more effective for certain transformations. wikipedia.orgjk-sci.com The Pinner reaction is also sensitive to reaction conditions, such as temperature, as the intermediate Pinner salt can be unstable. wikipedia.orgjk-sci.com

The nitrile group can be reduced to a primary amine. Common methods for this transformation include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. ebsco.comlibretexts.orgstudymind.co.uk

The reduction of this compound would yield 3,4-diacetoxybenzylamine. A significant challenge in this transformation is the potential for the reducing agent to also react with the acetoxy groups. While LiAlH₄ is a powerful reducing agent for nitriles, it can also reduce esters to alcohols. Therefore, achieving selective reduction of the nitrile group requires careful selection of the reducing agent and reaction conditions.

Studies on the reduction of nitroarenes in the presence of other functional groups have shown that chemoselective reductions are possible. For instance, certain iron-based catalytic systems can reduce nitro groups while leaving ester and nitrile functionalities intact. organic-chemistry.org This suggests that catalytic hydrogenation methods could potentially be tailored for the selective reduction of the nitrile group in this compound.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents: two acetoxy groups (-OAc) and a nitrile group (-CN). Both types of groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). minia.edu.eglibretexts.org In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com Substituents that decrease the electron density of the ring, therefore, retard this type of reaction. libretexts.org The reaction proceeds via a two-step mechanism involving the addition of an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.com The presence of powerful electron-withdrawing groups can lead to poor yields in reactions like Friedel-Crafts alkylation and acylation. minia.edu.eg

Conversely, the presence of strong electron-withdrawing groups activates an aryl halide for nucleophilic aromatic substitution (NAS). openstax.orgncrdsip.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is favored by electron-withdrawing substituents, particularly those positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.orglibretexts.org While this compound does not possess a typical halogen leaving group, the principles of NAS highlight the electron-deficient nature of the ring, making it susceptible to attack by strong nucleophiles under certain conditions. The mechanism for NAS typically involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, which is the rate-determining step, followed by the rapid loss of the leaving group to restore the aromatic ring. ncrdsip.com

Condensation Reactions and Derivative Synthesis

The functional groups of this compound make it a candidate for various condensation reactions, allowing for the synthesis of more complex molecular architectures.

While specific studies on the condensation of this compound with resorcinol (B1680541) are not prominent, the reaction of its isomer, 2,4-Diacetoxybenzonitrile, has been documented. This reaction provides insight into the potential reactivity of this class of compounds. In a process first developed by Hoesch, 2,4-Diacetoxybenzonitrile undergoes condensation with resorcinol in the presence of hydrochloric acid and a Lewis acid catalyst like zinc chloride. rsc.org This reaction proceeds through the formation of a ketimine hydrochloride intermediate, which is subsequently hydrolyzed in an acidic solution to yield a tetrahydroxybenzophenone. rsc.orggoogle.com Specifically, the reaction of 2,4-diacetoxybenzonitrile and resorcinol produces 2,4-diacetoxy-2',4'-dihydroxybenzophenoneimine hydrochloride, which hydrolyzes to 2,2',4,4'-tetrahydroxybenzophenone. rsc.orggoogle.com

| Reactants | Catalyst/Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 2,4-Diacetoxybenzonitrile, Resorcinol | Zinc Chloride (ZnCl₂), Hydrogen Chloride (HCl), Ether | 2,4-Diacetoxy-2',4'-dihydroxybenzophenoneimine hydrochloride | 2,2',4,4'-Tetrahydroxybenzophenone | google.com, rsc.org |

This condensation is a valuable method for synthesizing polyhydroxybenzophenones, although older methods were often characterized by low yields and the use of expensive reagents. google.com By-products can also form, such as resacetophenone, resulting from the condensation of resorcinol with acetyl chloride (formed from the diacetoxybenzonitrile and HCl). rsc.org

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused benzene rings and can be synthesized through various methods, including Friedel-Crafts reactions and Diels-Alder reactions. researchgate.net The synthesis of complex, π-conjugated polycyclic compounds is an active area of research, often employing precursor-based approaches where a final extrusion step yields the target aromatic system. beilstein-journals.orgsioc-journal.cn

While direct examples of synthesizing complex polycyclic structures starting from this compound are not detailed in the available literature, its structure presents potential as a building block. The nitrile and acetoxy functional groups can be chemically transformed or used as directing groups in cyclization reactions. For instance, benzonitrile (B105546) derivatives can participate in reactions leading to nitrogen-containing heterocyclic systems. The synthesis of pyrido[3,4-c]pyridazines, for example, can involve cyclization reactions starting from substituted pyridines or pyridazines. mdpi.com The functional groups on this compound could theoretically be modified to create precursors for such ring systems or for the bottom-up synthesis of contorted PAHs. rsc.org

The derivatization of this compound can lead to a variety of molecules with potential applications in materials science and medicinal chemistry. The acetoxy groups can be readily hydrolyzed to hydroxyl groups, yielding 3,4-dihydroxybenzonitrile (protocatechunitrile), a key intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

As a synthetic target, mangosteen and its derivatives, such as α-mangostin, are of interest due to their wide range of biological activities. nih.gov The synthesis of xanthone (B1684191) derivatives, the core structure of mangostins, has been extensively studied. mdpi.com One patented method for preparing a mangosteen alcohol derivative with potential applications for cardiac insufficiency involves the multi-step synthesis starting from 1,3-cyclohexanedione (B196179) and 3,3-dimethylallyl bromide. google.com Although this specific synthesis does not use this compound as a starting material, the general principle involves constructing a complex benzophenone-like structure. The reactive functionalities of this compound make it a plausible, albeit unexploited, precursor for synthesizing analogs of natural products or other advanced organic materials. The synthesis of novel α-mangostin derivatives has been achieved by modifying the hydroxyl groups on the xanthone core with various benzoyl chlorides, demonstrating a strategy of derivatization to enhance biological activity. researchgate.net

Mechanistic Investigations of Reactions Involving 3,4 Diacetoxybenzonitrile

Reaction Pathway Elucidation for Key Transformations

The elucidation of reaction pathways is a cornerstone of understanding chemical transformations. In the context of 3,4-Diacetoxybenzonitrile, this involves identifying intermediates and transition states to map out the complete reaction coordinate.

One key transformation is the hydrolysis of the acetoxy groups to yield 3,4-dihydroxybenzonitrile (B93048) (protocatechunitrile). This reaction typically proceeds through a stepwise mechanism, especially under basic conditions. The initial step involves the nucleophilic attack of a hydroxide (B78521) ion on one of the acetyl carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate (B1210297) ion and forming a phenoxide. Protonation of the phenoxide in a subsequent workup step yields the hydroxyl group. The process is then repeated for the second acetoxy group.

Another significant area of investigation involves enzyme-catalyzed reactions. For instance, non-heme iron enzymes can catalyze oxidative transformations. nih.gov While not directly studying this compound, related research on analogous compounds with electron-withdrawing groups on a phenyl ring demonstrates that such enzymes can switch reactivity from olefination to hydroxylation. nih.gov This suggests that if this compound were a substrate, a potential pathway could involve C-H activation followed by either hydroxylation or another transformation, depending on the specific enzymatic system. The presence of the electron-withdrawing nitrile group and the acetoxy groups would significantly influence the electronic properties of the aromatic ring and thus the reaction pathway.

Furthermore, in the biosynthesis of complex natural products, multi-step enzymatic pathways are common. For example, the biosynthesis of reserpine (B192253) involves a series of hydroxylation and O-methylation reactions on a complex scaffold. biorxiv.org While a different molecular system, this illustrates the types of complex, multi-enzyme pathways that can be elucidated, often involving initial steps like condensation followed by a cascade of modifications. biorxiv.org

The table below summarizes a plausible simplified pathway for the base-catalyzed hydrolysis of this compound.

Table 1: Plausible Reaction Pathway for Base-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of hydroxide on one acetyl group | Tetrahedral intermediate |

| 2 | Elimination of acetate | 3-Acetoxy-4-hydroxybenzonitrile anion |

| 3 | Repetition of steps 1 and 2 on the second acetyl group | 3,4-Dihydroxybenzonitrile dianion |

Role of Catalysts and Reagents in Reaction Mechanisms

In the context of reactions involving this compound, the choice of catalyst can be critical. For instance, in the hydrolysis of the ester groups, both acid and base catalysis can be employed.

Base Catalysis: As described in the previous section, a base like sodium hydroxide provides the nucleophilic hydroxide ion that initiates the reaction. The base is regenerated in the final protonation step (if water is the proton source), fitting the definition of a catalyst.

Acid Catalysis: In an acidic medium, the carbonyl oxygen of the acetyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The catalyst, a proton, is regenerated at the end of the catalytic cycle.

Beyond simple hydrolysis, more complex transformations would necessitate more sophisticated catalytic systems. For example, if this compound were to be used in a cross-coupling reaction, a transition metal catalyst such as palladium or copper would be essential. These catalysts operate through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination steps.

The role of reagents is also crucial. For instance, in the attempted synthesis of 2:4-diacetoxybenzamidine from 2:4-diacetoxybenzonitrile, reagents like ethyl alcohol and dry ether are used under specific conditions to form an iminoether hydrochloride as an intermediate. gla.ac.uk The success of this reaction is highly dependent on the anhydrous conditions to prevent decomposition of the intermediate. gla.ac.uk

The table below summarizes the roles of different types of catalysts and reagents in hypothetical reactions involving this compound.

Table 2: Role of Catalysts and Reagents

| Reaction Type | Catalyst/Reagent | Role |

|---|---|---|

| Hydrolysis | NaOH (Base) | Provides nucleophile (OH-) to attack the acetyl group. |

| Hydrolysis | H₂SO₄ (Acid) | Protonates the carbonyl oxygen, increasing electrophilicity. |

| Cross-Coupling | Palladium Complex | Facilitates oxidative addition and reductive elimination. |

Kinetic Studies and Rate-Determining Steps

In more complex reactions, such as those catalyzed by enzymes or transition metals, the kinetics can be more intricate. For enzyme-catalyzed reactions, the rate often follows Michaelis-Menten kinetics, where the rate is initially dependent on the substrate concentration but becomes zero-order at high substrate concentrations when the enzyme is saturated.

DFT (Density Functional Theory) calculations can complement experimental kinetic studies by modeling the energy profile of the reaction pathway. nih.gov For example, in a study on the reaction of triphenylphosphine (B44618) with dimethylacetylenedicarboxylate, DFT calculations identified the first step of the reaction as the rate-determining step. dergipark.org.tr A similar approach could be applied to reactions of this compound to theoretically determine the activation energies of different steps and pinpoint the RDS.

The table below presents hypothetical kinetic data for the base-catalyzed hydrolysis of this compound.

Table 3: Hypothetical Kinetic Data for Hydrolysis

| Experiment | [this compound] (M) | [OH⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

Stereochemical and Regiochemical Control in Derived Products

Stereochemistry and regiochemistry are critical aspects of organic synthesis, determining the three-dimensional arrangement of atoms and the position of functional groups in a molecule, respectively.

In reactions involving the aromatic ring of this compound, regiochemistry is a key consideration. For example, in an electrophilic aromatic substitution reaction, the directing effects of the nitrile and acetoxy groups would determine the position of the incoming electrophile. The nitrile group is a meta-director and deactivating, while the acetoxy group is an ortho, para-director and activating. The interplay of these two groups would dictate the regiochemical outcome.

Stereochemical control becomes important when a chiral center is created in a reaction. For instance, if the nitrile group of this compound were to be reduced to a primary amine and then reacted with a chiral aldehyde to form an imine, a new stereocenter could be formed. The use of a chiral catalyst or auxiliary could then be employed to control the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer. Research on bifunctional organocatalysts, for example, has shown the ability to direct the enantioselective addition to Michael acceptors. researchgate.net

The table below illustrates the potential for regiochemical and stereochemical control in hypothetical reactions starting from this compound.

Table 4: Stereochemical and Regiochemical Considerations

| Reaction Type | Key Aspect | Controlling Factors | Potential Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Regiochemistry | Directing effects of -CN and -OAc groups | Substitution at a specific position on the ring |

Influence of Solvent and Temperature on Reaction Mechanisms

Solvent and temperature are crucial experimental parameters that can significantly influence reaction mechanisms and outcomes. researchgate.net

The solvent can affect reaction rates and even change the operative mechanism. For polar reactions, polar solvents are generally preferred as they can stabilize charged intermediates and transition states. For example, the hydrolysis of this compound would likely proceed faster in a polar protic solvent like water or ethanol (B145695), which can solvate the hydroxide ion and the charged intermediates. In some cases, water has been shown to accelerate reaction rates and improve stereoselectivities through effects like hydrogen bonding and protonation. researchgate.net

Temperature affects the reaction rate according to the Arrhenius equation, where the rate constant increases exponentially with temperature. A higher temperature provides the molecules with more kinetic energy to overcome the activation energy barrier. However, high temperatures can also lead to side reactions and decomposition, reducing the yield of the desired product. In some instances, temperature can influence the regioselectivity or stereoselectivity of a reaction by providing enough energy to overcome a higher activation barrier to a different product.

The table below summarizes the expected influence of solvent and temperature on a hypothetical reaction of this compound.

Table 5: Influence of Solvent and Temperature

| Parameter | Influence on Mechanism | Example Effect |

|---|---|---|

| Solvent Polarity | Stabilization of charged intermediates and transition states. | Increased rate of hydrolysis in polar solvents. |

| Solvent Type | Can participate in the reaction (e.g., solvolysis). | Use of ethanol could lead to transesterification. |

| Temperature | Affects the rate of reaction. | Higher temperature increases the rate of hydrolysis. |

| Temperature | Can influence selectivity. | May change the ratio of ortho/para products in substitution. |

Spectroscopic and Advanced Characterization Techniques in 3,4 Diacetoxybenzonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,4-Diacetoxybenzonitrile. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

¹H NMR Studies

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum, indicative of their varied electronic environments due to the presence of the cyano and diacetoxy substituents. The methyl protons of the two acetate (B1210297) groups give rise to a sharp singlet further upfield. The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| Acetate CH₃ | 2.2 - 2.5 | Singlet |

This is a predictive table based on typical chemical shift ranges for similar functional groups.

¹³C NMR Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. oregonstate.edu Each unique carbon atom in the molecule produces a distinct signal. The spectrum will show signals for the quaternary carbons of the benzene ring, the aromatic CH carbons, the carbonyl carbons of the acetate groups, the methyl carbons of the acetate groups, and the carbon of the nitrile group. oregonstate.eduorganicchemistrydata.org The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of neighboring atoms. For instance, the carbonyl carbons will appear significantly downfield due to the deshielding effect of the double-bonded oxygen atoms.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzonitriles

| Carbon Type | Typical Chemical Shift (δ) in ppm |

|---|---|

| C≡N | 115 - 120 |

| Aromatic C-CN | 110 - 115 |

| Aromatic C-O | 150 - 155 |

| Aromatic CH | 120 - 135 |

| C=O (ester) | 165 - 175 |

| CH₃ (acetate) | 20 - 25 |

Data derived from spectral data for similar compounds like Benzonitrile (B105546) and 3,4-Dimethoxynitrobenzene. chemicalbook.comchemicalbook.com

2D NMR Experiments for Connectivity Analysis

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms in this compound.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This would help to establish the connectivity between the aromatic protons on the benzene ring.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying the connections between the aromatic protons and the carbons of the nitrile and acetate groups, as well as the connectivity between the acetate methyl protons and the carbonyl carbons. For example, a cross-peak between the aromatic protons and the quaternary carbon attached to the cyano group would confirm their relative positions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. vscht.cz Strong absorptions in the region of 1760-1780 cm⁻¹ correspond to the C=O stretching vibrations of the two ester (acetate) groups. vscht.cz The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz C-O stretching bands for the acetate groups will also be present, typically in the 1000-1300 cm⁻¹ range. vscht.cz

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile C≡N stretch is also typically strong and sharp in the Raman spectrum. Aromatic ring vibrations often give rise to prominent Raman signals. While not extensively reported for this specific compound, Raman spectroscopy can be a valuable tool for confirming the presence of these key functional groups. nih.govnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Sharp, Medium-Strong |

| Ester (C=O) | Stretch | 1760 - 1780 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Variable |

| Acetate (C-O) | Stretch | 1000 - 1300 | Strong |

This table is based on established IR absorption data for organic functional groups. libretexts.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. libretexts.org The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of the compound (219.19 g/mol ). nih.gov

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org For this compound, one would expect to see fragment ions corresponding to the loss of one or both acetyl groups. The loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetate groups is also a common fragmentation pathway for aryl acetates. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Potential Mass Spectrometry Fragments of this compound

| m/z Value | Possible Fragment |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₂CO]⁺ |

| 135 | [M - 2(CH₂CO)]⁺ |

| 43 | [CH₃CO]⁺ |

This table represents a prediction of likely fragmentation patterns. libretexts.orgmiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. shu.ac.uk The presence of the conjugated aromatic system and the nitrile group gives rise to characteristic absorption bands in the UV region. The primary absorptions are expected to be due to π → π* transitions within the benzene ring. elte.hufiveable.me The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the nature of the substituents on the aromatic ring. slideshare.net The acetoxy groups, acting as auxochromes, can cause a shift in the absorption maxima compared to unsubstituted benzonitrile. fiveable.me

Table 5: Expected UV-Vis Absorption for this compound

| Type of Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Benzene Ring |

| n → π* | > 300 (weak) | Carbonyl, Nitrile |

This table is based on general principles of UV-Vis spectroscopy for aromatic compounds. shu.ac.ukelte.huslideshare.net

X-ray Crystallography for Solid-State Structure Determination

A similar analysis for this compound would be expected to reveal the planarity of the benzonitrile ring and the specific torsion angles of the two acetoxy substituents relative to the ring. This information is crucial for understanding intermolecular interactions and the packing of molecules in the solid state.

Below is a representative table of crystallographic data for the related isomer, (4-Cyanophenyl)methylene diacetate, illustrating the type of information obtained from an X-ray diffraction experiment. iucr.orgnih.gov

Table 1: Representative Crystallographic Data for an Isomer of this compound, (4-Cyanophenyl)methylene diacetate iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁NO₄ |

| Formula Weight | 233.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1389 (15) |

| b (Å) | 20.919 (3) |

| c (Å) | 7.7748 (10) |

| β (°) | 115.531 (7) |

| Volume (ų) | 1194.5 (3) |

Advanced Hyphenated Techniques (e.g., GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a quintessential hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. In the context of this compound research, GC/MS would be instrumental in confirming the molecular weight of the compound and providing structural information through its characteristic fragmentation pattern.

During GC/MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. researchgate.net

While a published mass spectrum for this compound is not available, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related compounds, such as its precursor 3,4-Dihydroxybenzonitrile (B93048) and other acetate esters. sigmaaldrich.comlibretexts.org The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (219.19 g/mol ).

The primary fragmentation pathway would likely involve the cleavage of the ester groups. Key fragmentation events would include:

Loss of a ketene molecule (CH₂=C=O, 42 Da): This is a common fragmentation for acetate esters, leading to a fragment ion corresponding to the hydroxylated precursor.

Loss of an acetyl radical (•COCH₃, 43 Da): This results in an ion from the loss of one of the acetyl groups.

Sequential loss: The molecule could lose one acetyl group and then a subsequent ketene molecule, or vice versa.

Based on these principles, a table of predicted key fragments for this compound can be constructed.

Table 2: Predicted Key Mass Fragments for this compound in GC/MS Analysis

| m/z Value | Identity of Fragment | Description |

|---|---|---|

| 219 | [C₁₁H₉NO₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₂CO]⁺ | Loss of one ketene molecule |

| 176 | [M - •COCH₃]⁺ | Loss of an acetyl radical |

| 135 | [M - 2(CH₂CO)]⁺ | Loss of two ketene molecules (corresponding to 3,4-Dihydroxybenzonitrile ion) |

| 134 | [M - •COCH₃ - CH₂CO]⁺ | Sequential loss of an acetyl radical and a ketene molecule |

| 106 | [C₇H₄NO]⁺ | Fragment from cleavage of the aromatic ring system |

This predictive analysis allows researchers to have a strong hypothesis about the expected mass spectrum, which can then be confirmed by experimental analysis of a synthesized sample.

Theoretical and Computational Chemistry Studies of 3,4 Diacetoxybenzonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 3,4-Diacetoxybenzonitrile. DFT methods balance computational cost and accuracy, making them suitable for a wide range of chemical systems.

The investigation would begin with geometry optimization of the this compound molecule to find its most stable three-dimensional structure. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties can be calculated. These properties are crucial for predicting the molecule's chemical behavior.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups and the nitrogen of the nitrile group. Blue regions (positive potential) are susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters derived from the FMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide quantitative measures of reactivity. nih.gov

Atomic Charges: Calculating the distribution of electron density through methods like Mulliken or Natural Bond Orbital (NBO) analysis reveals the partial charges on each atom. This information helps identify specific reactive sites within the molecule. For instance, the carbon atom of the nitrile group and the carbonyl carbons of the acetate (B1210297) groups are expected to be electrophilic.

These calculations would allow for a detailed prediction of how this compound might react with other chemical species, for example, in hydrolysis of the ester groups or in reactions involving the nitrile functionality.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Reflects chemical stability and low kinetic reactivity. |

| Ionization Potential (I) | 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron. |

| Global Hardness (η) | 3.15 | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. longdom.org This approach would provide insights into the dynamic behavior of this compound in various environments, such as in solution or in complex with biological macromolecules. nih.govnih.gov

An MD simulation begins by defining a system, which includes one or more molecules of this compound and, typically, a solvent like water. The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, OPLS-AA), which is a set of parameters that define the potential energy of the system. longdom.org The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Applications for this compound:

Solvation and Conformational Analysis: MD simulations can reveal how solvent molecules arrange around this compound and how this affects its conformational flexibility. Key parameters to analyze include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to monitor the molecule's compactness.

Interaction with Biomolecules: If this compound were being investigated as a potential drug candidate, MD simulations could be used to study its binding to a target protein. nih.gov These simulations can help identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and calculate the binding free energy, providing an estimate of binding affinity.

Reactive Event Simulation: While standard MD is generally used for non-reactive systems, specialized techniques like reactive force fields (ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to simulate chemical reactions. mdpi.com For example, a QM/MM simulation could model the hydrolysis of one of the acetate groups, where the reacting atoms are treated with a high-level quantum method while the rest of the system (including solvent) is treated with a classical force field.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | Describes the potential energy of the small molecule. |

| Water Model | TIP3P | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates conditions at room temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

Reaction Mechanism Modeling and Transition State Analysis

Understanding the precise pathway by which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry offers powerful tools for modeling reaction mechanisms, identifying intermediate structures, and locating the transition states that connect them.

For this compound, a relevant reaction to study would be the base-catalyzed hydrolysis of one of its acetate groups to form 3-acetoxy-4-hydroxybenzonitrile. Using DFT, the entire reaction pathway can be mapped out on a potential energy surface.

The process involves:

Locating Stationary Points: The structures of the reactant (this compound and hydroxide (B78521) ion), the tetrahedral intermediate, the product (3-acetoxy-4-hydroxybenzonitrile and acetate), and any other intermediates are optimized.

Transition State (TS) Searching: Specialized algorithms are used to find the transition state structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov

Frequency Analysis: A frequency calculation is performed on all located stationary points. A true minimum (reactant, intermediate, or product) will have all real (positive) vibrational frequencies. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

By modeling this mechanism, chemists can gain a detailed, step-by-step understanding of the bond-breaking and bond-forming processes involved in the hydrolysis of this compound.

Table 3: Hypothetical Energy Profile for the First Step of Hydrolysis of this compound Relative energies (in kcal/mol) calculated at the DFT/M06-2X/6-31++G(d,p) level.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + OH⁻ |

| Transition State 1 (TS1) | +12.5 | Nucleophilic attack of OH⁻ on the carbonyl carbon. |

| Tetrahedral Intermediate | -5.2 | A stable intermediate formed after the initial attack. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various types of spectra, which can be invaluable for validating the structure of a synthesized compound or for interpreting experimental data. nih.gov For this compound, DFT calculations can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum. This would allow for the assignment of key peaks, such as the C≡N stretch of the nitrile group, the C=O stretches of the acetate groups, and various C-O and aromatic C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus. scispace.com These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. mdpi.com These calculations predict the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals (e.g., π → π* transitions).

A crucial step in computational spectroscopy is the comparison of predicted spectra with experimental results. A good agreement between the calculated and measured data provides strong evidence for the correctness of the molecular structure and the reliability of the computational model. aps.org Discrepancies can often be explained by environmental effects (e.g., solvent) not fully captured in the gas-phase calculations, although solvation models can be included to improve accuracy.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 2235 | 2230 | C≡N stretch |

| IR Frequency (cm⁻¹) | 1770, 1755 | 1765, 1750 | Asymmetric/Symmetric C=O stretches |

| ¹³C NMR Chemical Shift (ppm) | 168.5 | 168.2 | Carbonyl Carbon (C=O) |

| ¹³C NMR Chemical Shift (ppm) | 115.8 | 115.5 | Nitrile Carbon (C≡N) |

| ¹H NMR Chemical Shift (ppm) | 2.32 | 2.30 | Methyl Protons (-CH₃) |

| UV-Vis λ_max (nm) | 275 | 278 | π → π* transition |

Applications in Organic Synthesis and Material Science Research Context

Role as a Key Intermediate in Multi-step Organic Syntheses

In complex total synthesis and multi-step reaction sequences, protecting reactive functional groups is a critical strategy. 3,4-Diacetoxybenzonitrile exemplifies this principle, where its acetate (B1210297) groups mask the highly reactive and easily oxidized catechol hydroxyls. This allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the diol system.

A notable application of this compound as a key intermediate is in the synthesis of mangosteen alcohol derivatives. google.com In one documented synthetic route, this compound is reacted with a complex polycyclic intermediate in the presence of triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solution. google.com This step is crucial for introducing the di-functionalized benzonitrile (B105546) moiety onto the core structure, leading to the formation of a new carbon-carbon or carbon-oxygen bond. The reaction proceeds overnight and, after workup with saturated ammonium (B1175870) chloride solution, yields the desired product in good yield (70%). google.com This demonstrates the compound's role as a stable, handleable intermediate that can be effectively employed in the later stages of a synthetic sequence to build molecular complexity. The synthesis of derivatives of α-mangostin, a natural product isolated from the mangosteen fruit, is of significant interest due to their potential as anti-cancer agents. nih.govnih.gov

Precursor for Advanced Aromatic Building Blocks

The true synthetic potential of this compound is often realized after the deprotection of its acetate groups to reveal 3,4-dihydroxybenzonitrile (B93048), also known as protocatechunitrile. nih.gov This catechol derivative is an important aromatic building block for a variety of advanced materials and pharmaceuticals. wikipedia.orgnih.gov Catechols are known for their ability to chelate metals, participate in redox reactions, and act as precursors for polymers and pharmaceutical agents. nih.govgoogle.commdpi.com

For instance, 3,4-dihydroxybenzonitrile is a starting material in the multi-step synthesis of the drug Erlotinib. researchgate.net The synthesis begins with the etherification of the hydroxyl groups of 3,4-dihydroxybenzonitrile, followed by nitration, reduction, and cyclization reactions. researchgate.net Similarly, it is used in the synthesis of iron chelators, which are molecules designed to bind and transport iron and have potential therapeutic applications. nih.gov The catechol moiety is fundamental to the chelating properties of the final products.

The conversion of this compound to its deprotected form allows access to a wide range of catechol-based structures, solidifying its role as a valuable precursor in synthetic chemistry.

Use in the Construction of Nitrogen-Containing Heterocycles

The nitrile group (-C≡N) of this compound is a versatile functional group for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and biologically active compounds. researchgate.netscispace.com The nitrile can be transformed into various other functional groups, such as amines or amides, which can then participate in cyclization reactions to form rings.

Research has shown that the deprotected form, 3,4-dihydroxybenzonitrile, is a key starting material for synthesizing various heterocyclic systems.

Oxadiazoles : It can be converted into a hydroxy amidine, which is then condensed with reagents like methyl 2-chloro-2-oxo-acetate to form 1,2,4-oxadiazole (B8745197) rings. These structures can be further elaborated into amides, which are investigated for their antitubercular activity. nih.gov

Thiazoles : In another example, 3,4-dihydroxybenzonitrile undergoes cyclization with amino acids such as D-cysteine or (S)-α-methyl cysteine to produce thiazole-based structures like (S)-3′,4′-(CH₃O)₂-DADFT. nih.gov A similar reaction between 2,4-dihydroxybenzonitrile (B1587391) and R-cysteine is used to synthesize a siderophore analogue, 4,5-Dihydro-2-(2,4-dihydroxyphenyl)thiazole-4(R)-carboxylic acid, highlighting the general utility of dihydroxybenzonitriles in forming thiazoline (B8809763) and thiazole (B1198619) rings. igem.org

Integration into Supramolecular Chemistry Research

Supramolecular chemistry involves the study of larger, organized chemical systems held together by non-covalent intermolecular forces. The catechol unit derived from this compound is an excellent building block for constructing macrocycles and other supramolecular assemblies due to its defined geometry and hydrogen-bonding capabilities.

A significant application is in the synthesis of crown ethers. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations, a cornerstone of host-guest chemistry. researchgate.net The deprotected form, 3,4-dihydroxybenzonitrile, can be reacted with tosylated polyethylene (B3416737) glycols in the presence of a base like potassium carbonate to form benzo-crown ethers. researchgate.netcaltech.edu In these structures, the catechol unit is integrated into the macrocyclic ring. The nitrile group can then be further modified, or it can be used to attach the crown ether to other molecules or surfaces. For example, a redox-responsive macrocycle based on a crown ether has been synthesized using 3,4-dihydroxybenzonitrile for potential applications in bacterial inhibition. rsc.org This demonstrates the integration of the compound's core structure into functional supramolecular systems.

Future Research Horizons for this compound: A Roadmap for Innovation

The compound this compound, while a seemingly specific organic molecule, represents a platform for significant future research and development. Emerging avenues in chemical synthesis, catalysis, computational chemistry, and process analytical technology are poised to unlock new potential for this compound and its derivatives. This article explores the forward-looking research directions that could shape the future of this compound, from sustainable production methods to the design of novel functional molecules.

Q & A

Q. What are the established synthetic routes for 3,4-Diacetoxybenzonitrile, and what reaction conditions critically influence yield?

Methodological Answer: A typical synthesis involves sequential acetylation and nitrile introduction. Starting with 3,4-dihydroxybenzoic acid, acetylation is performed using acetic anhydride under reflux with a catalyst like sulfuric acid. Subsequent steps may involve amidation (e.g., converting the acid to an amide via thionyl chloride activation) followed by dehydration to the nitrile using agents like phosphorus oxychloride. Key factors include temperature control (80–120°C for acetylation), stoichiometric ratios (excess acetic anhydride), and purification via column chromatography . Contradictions in yield often arise from solvent choice (polar aprotic vs. halogenated solvents) and catalyst efficiency .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (δ 2.3–2.5 ppm for acetate methyl groups; aromatic protons at δ 7.0–7.8 ppm) and C NMR (C≡N at ~115 ppm, acetate carbonyls at ~170 ppm) confirm functional groups.

- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch of acetate) and ~2230 cm (C≡N stretch).

- HPLC/MS : To assess purity (>98%) and detect byproducts (e.g., unreacted dihydroxy precursors).

Cross-referencing with literature data (e.g., PubChem entries for analogous nitriles) is critical for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- PPE : Nitrile gloves, lab coats, and safety goggles; face shields during scale-up.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer: AI-driven retrosynthetic tools (e.g., Reaxys or Pistachio models) can propose alternative routes, such as direct cyanation of diacetoxybenzaldehyde via Strecker synthesis. DFT calculations (e.g., Gaussian09) predict transition states for nitrile formation, identifying optimal catalysts (e.g., CuCN vs. Pd/C). Molecular dynamics simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How do the electron-withdrawing acetoxy groups influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The acetoxy groups activate the aromatic ring via meta-directing effects, enhancing electrophilicity at the nitrile carbon. Hammett studies (σ constants) quantify this effect, while DFT-derived Fukui indices predict regioselectivity in reactions with nucleophiles (e.g., Grignard reagents). Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (e.g., N) can resolve mechanistic ambiguities .

Q. How can researchers resolve contradictions in reported reaction yields for similar nitrile derivatives?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).

- In-situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.

- Meta-Analysis : Compare datasets from PubChem, CAS Common Chemistry, and Reaxys to identify outliers. For example, discrepancies in acetylation yields may stem from moisture sensitivity or competing esterification pathways .

Q. What strategies mitigate side reactions during scale-up of this compound synthesis?

Methodological Answer:

- Thermal Management : Jacketed reactors with controlled cooling to prevent exothermic runaway during acetylation.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported HSO) reduce waste.

- Continuous Flow Systems : Microreactors improve mixing and reduce residence time, minimizing hydrolysis of the nitrile group. Pilot-scale trials should prioritize solvent recovery (e.g., acetic acid distillation) .

Q. How can spectroscopic data be used to distinguish this compound from its structural isomers?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlate aromatic proton couplings (e.g., para vs. meta substitution patterns).

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass (e.g., CHNO vs. CHNO).

- X-ray Crystallography : Resolve ambiguity in solid-state structures (e.g., CCDC deposition for 3,4-isomer vs. 2,5-analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.